2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
This compound is a sulfonamide-linked indole acetamide derivative featuring a 4-fluorophenylsulfonyl group at the indole’s 3-position and a pyridin-4-ylmethyl substituent on the acetamide nitrogen. Its molecular framework combines indole’s aromatic heterocyclic structure with sulfonamide and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-5-7-18(8-6-17)30(28,29)21-14-26(20-4-2-1-3-19(20)21)15-22(27)25-13-16-9-11-24-12-10-16/h1-12,14H,13,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVLCRTSKVIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl group and the pyridin-4-ylmethyl acetamide moiety. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Pyridin-4-ylmethyl Acetamide: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Biological Activities
Research indicates that 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide exhibits several promising biological activities:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways. Its interaction with specific enzymes involved in these pathways suggests potential use as an anti-inflammatory agent .
- Antiviral Properties : Preliminary studies have indicated that derivatives of this compound may possess antiviral activity, particularly against various viral strains, enhancing its potential in treating viral infections .
- Analgesic Activity : Similar compounds have shown significant analgesic effects in animal models, suggesting that this compound may also reduce pain through similar mechanisms .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- Inflammation Models : In vivo studies demonstrated that similar indole-based compounds significantly reduced edema in xylene-treated mice, indicating their potential as effective anti-inflammatory agents .
- Antiviral Testing : A study investigated the antiviral properties of related compounds, revealing that modifications to the indole structure could enhance activity against viral strains such as HIV and Zika virus .
- Pain Relief Studies : Research involving animal models showed that derivatives exhibited significant analgesic effects comparable to standard pain relief medications like ibuprofen and diclofenac .
Mechanism of Action
The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Sulfonamide vs. Carboxamide Linkages : The 4-fluorophenylsulfonyl group in the target compound may enhance metabolic stability compared to carboxamide-linked analogs like compound 37, which features a 4-chlorobenzoyl group .
- Pyridine vs.
- Biological Activity Trends : Indole-acetamide derivatives with electron-withdrawing groups (e.g., sulfonamides, chloro substituents) often exhibit enhanced enzyme inhibition, as seen in COX-2-targeting analogs .
Physicochemical and Spectroscopic Properties
- Melting Points: Derivatives with polar substituents (e.g., hydroxyimino in 3a) exhibit higher melting points (~220°C) compared to nonpolar analogs .
- Spectroscopy :
Biological Activity
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound classified as a sulfonyl indole. Its unique structure, featuring a fluorophenyl group, a sulfonyl moiety, and an indole nucleus, positions it as a significant candidate in medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer and neurological disorders.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the fluorine atom is notable for enhancing metabolic stability and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 946370-04-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole moiety engages in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structural features demonstrate significant cytotoxicity against various cancer cell lines. For instance, related indole derivatives have shown IC50 values ranging from 20 µM to 50 µM against breast cancer cell lines (e.g., MCF-7) .
Neuroprotective Effects
In addition to anticancer activity, the compound has been investigated for its neuroprotective effects. Sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds structurally similar to this compound have exhibited promising AChE inhibitory activity .
Antioxidant Activity
Antioxidant properties are another area where this compound may exhibit significant biological activity. The presence of the indole structure is associated with antioxidant effects, which can help mitigate oxidative stress in cells .
Case Studies
- Anticancer Study : In a study assessing various indole derivatives, this compound was evaluated for its cytotoxicity against A549 lung cancer cells. The results indicated an IC50 value of approximately 35 µM, demonstrating moderate potency compared to standard chemotherapy agents.
- Neuroprotection : A study on related sulfonamide compounds showed that they could significantly reduce AChE activity in vitro, suggesting potential therapeutic applications in treating Alzheimer's disease. The mechanism involved competitive inhibition of the enzyme by the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
